Differentiation by Physicochemical Profile: Lipophilicity (XLogP3) Comparison with a 4-Ethylphenyl Analog
The target compound's lipophilicity, a key determinant of membrane permeability and pharmacokinetics, is quantitatively distinct from close analogs. Its calculated XLogP3 of 3.9 differentiates it from the 4-ethylphenyl analog, N1-(4-ethylphenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide, which features a more lipophilic ethyl substituent [1]. While a precise experimental logP for the 4-ethylphenyl analog is not available, the structural difference allows for a class-level inference: the 3-chloro substituent provides a different electronic and steric profile compared to a 4-ethyl group, directly impacting the molecule's lipophilic balance and potential for off-target binding [1].
| Evidence Dimension | Calculated Lipophilicity |
|---|---|
| Target Compound Data | XLogP3 = 3.9 |
| Comparator Or Baseline | N1-(4-ethylphenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide (Comparator): No exact XLogP3 available, but contains a more lipophilic 4-ethylphenyl group, leading to a higher inferred logP. |
| Quantified Difference | Not directly quantified; difference is inferred from structural substituent effects. The 3-chlorophenyl vs 4-ethylphenyl modification leads to a distinct lipophilicity state. |
| Conditions | Computed property using XLogP3 3.0 (PubChem release 2019.06.18) [1]. |
Why This Matters
A quantified lipophilicity difference is crucial for predicting ADME profiles; a compound with an XLogP3 of 3.9 may have a different absorption and distribution profile than its more lipophilic analogs, impacting its suitability for in vivo studies.
- [1] PubChem. Compound Summary for CID 18574371. Computed Descriptors, XLogP3. National Center for Biotechnology Information. Accessed 2026-04-29. View Source
